REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:13]=1.C1CCN2C(=NCCC2)CC1>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:13]=1
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(SC(=C2)C(=O)O)C1)F
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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were heated in microwave
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Type
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CUSTOM
|
Details
|
to afford the crude product
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Type
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CUSTOM
|
Details
|
Purification by column chromatography on silica gel (100% hexane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(SC=C2)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |